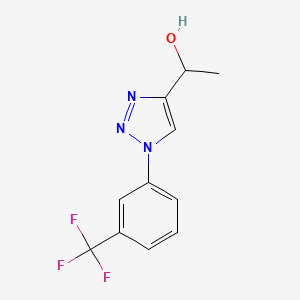

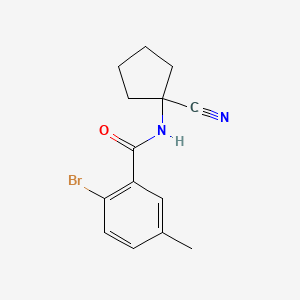

![molecular formula C14H14N2O7 B2987980 (E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid CAS No. 860786-07-8](/img/structure/B2987980.png)

(E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

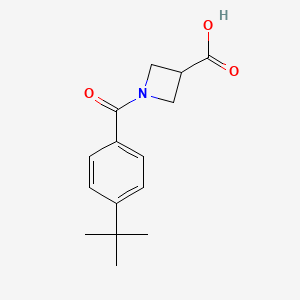

The compound contains several functional groups including a methoxycarbonyl group, a pyridinyl group, and a butenoic acid group . The methoxycarbonyl group is an organyl group of formula ‒COOMe . The pyridinyl group is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The butenoic acid group is a type of unsaturated short-chain fatty acid.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound (E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid is involved in various synthetic pathways and has been studied for its chemical properties. For example, its analogues and derivatives have been used in the synthesis of novel agents for t-butyloxycarbonylation and p-methoxybenzyloxycarbonylation of amino acids, showcasing its utility in modifying amino acids for further chemical and biological applications (Nagasawa et al., 1973). Similarly, the compound's framework is essential in the total synthesis of unique amino acids like Adda, highlighting its role in synthesizing complex molecules (Namikoshi et al., 1989).

Catalytic and Material Science Applications

In material science, derivatives of this compound have been investigated for their catalytic properties and applications in novel material synthesis. For instance, Schiff base derivatives related to this compound have been studied for their spin interaction in zinc complexes, contributing to the understanding of magnetic materials and their potential applications in electronic devices (Orio et al., 2010). Moreover, fatty acid derivatives related to this compound have been utilized in the synthesis of polycarbonates and poly(ester carbonate)s, showcasing its importance in creating biobased polymers with potential applications in sustainable materials (More et al., 2011).

Organic Chemistry and Synthetic Methodologies

In organic chemistry, the compound and its related structures have been pivotal in developing novel synthetic methodologies. For example, its framework has been instrumental in the selective deblocking of propargyl carbonates, demonstrating its utility in protecting group strategies essential for complex molecule synthesis (Ramesh et al., 2005). The compound's derivatives have also been explored in Lewis acid-catalyzed hetero-Diels–Alder reactions, highlighting its role in facilitating highly regio- and stereoselective cycloadditions, crucial for constructing cyclic compounds (Sera et al., 1994).

Eigenschaften

IUPAC Name |

(E)-4-[[6-(1,3-dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O7/c1-22-13(20)12(14(21)23-2)9-4-3-8(7-15-9)16-10(17)5-6-11(18)19/h3-7,12H,1-2H3,(H,16,17)(H,18,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZUSIZTYFFRFC-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=NC=C(C=C1)NC(=O)C=CC(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(C1=NC=C(C=C1)NC(=O)/C=C/C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

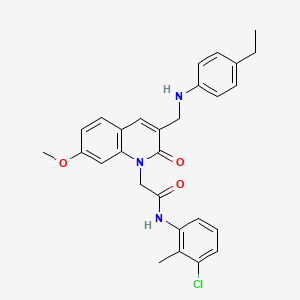

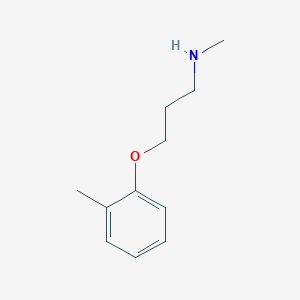

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone](/img/structure/B2987906.png)

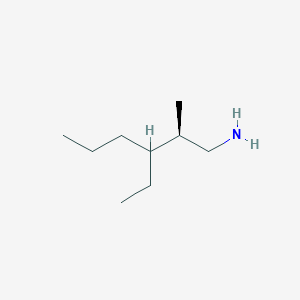

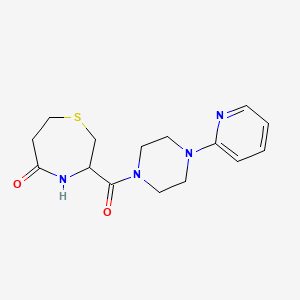

![Ethyl 4-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]piperidine-1-carboxylate](/img/structure/B2987913.png)

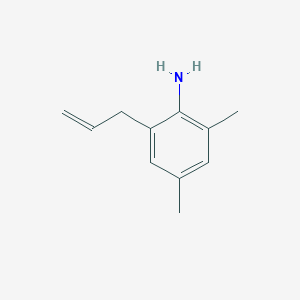

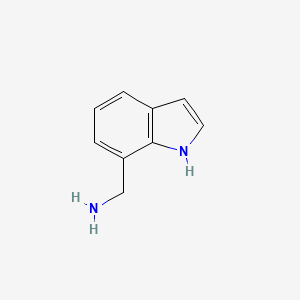

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2987917.png)

![3,4-Difluoro-N-[1-(oxolan-3-YL)pyrazol-4-YL]benzamide](/img/structure/B2987919.png)